molecular formula C20H26O5 B3432158 (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one CAS No. 96685-01-7

(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one

Cat. No.: B3432158
CAS No.: 96685-01-7
M. Wt: 346.4 g/mol
InChI Key: MOBGVVQDJSDAER-IHZHEZINSA-N
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Description

The compound (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one is a complex organic molecule characterized by its intricate hexacyclic structure This compound is notable for its multiple chiral centers and the presence of various functional groups, including hydroxyl, methyl, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include the following steps:

    Formation of the Core Structure: The initial step involves the construction of the hexacyclic core through a series of cyclization reactions. This may involve the use of cycloaddition reactions, such as Diels-Alder reactions, to form the core rings.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups, such as hydroxyl and methyl groups, through selective functionalization reactions. This may include hydroxylation and methylation reactions using appropriate reagents.

    Chiral Center Formation: The formation of chiral centers is achieved through stereoselective reactions, ensuring the correct configuration at each chiral center. This may involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors for efficient reaction control and the development of cost-effective reagents and catalysts. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to hydroxyl groups or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, hydroxyl groups can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

The compound (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one has various scientific research applications, including:

    Chemistry: The compound is used as a model system for studying complex organic reactions and stereochemistry. Its unique structure provides insights into reaction mechanisms and the behavior of chiral molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development. Its unique structure and functional groups make it a candidate for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events that lead to cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes. This interaction may involve intercalation or binding to specific DNA sequences.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one : A similar compound with slight variations in the functional groups or stereochemistry.
  • (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one : Another similar compound with different substituents or ring structures.

Uniqueness

The uniqueness of (1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one lies in its specific arrangement of functional groups and chiral centers, which contribute to its distinct chemical properties and potential applications. The presence of multiple chiral centers and the hexacyclic structure make it a valuable compound for studying complex organic reactions and developing new materials and pharmaceuticals.

Properties

IUPAC Name

(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11+,12-,13+,14-,16-,17-,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBGVVQDJSDAER-IHZHEZINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]34[C@@H]1C[C@H]([C@]56[C@H]3CC[C@@H]([C@H]5O)C(=C)C6=O)O[C@H]4OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one
Reactant of Route 2
(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one
Reactant of Route 3
(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one
Reactant of Route 4
(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one
Reactant of Route 5
(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one
Reactant of Route 6
(1R,2S,5R,8R,10R,11S,14R,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one

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